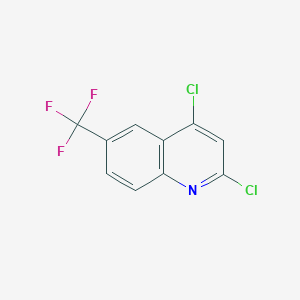

2,4-Dichloro-6-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3N/c11-7-4-9(12)16-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTJXMPINPVNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457694 | |

| Record name | 2,4-dichloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852203-17-9 | |

| Record name | 2,4-dichloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2,4-Dichloro-6-(trifluoromethyl)quinoline in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Within this privileged class of heterocycles, this compound (CAS No. 852203-17-9) emerges as a highly versatile and strategically important building block for the synthesis of novel drug candidates.[4] The presence of reactive chloro-substituents at the 2- and 4-positions, coupled with the electron-withdrawing trifluoromethyl group at the 6-position, imparts unique chemical reactivity and physicochemical characteristics that are highly sought after in the design of targeted therapeutics, particularly kinase inhibitors.[1][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in synthetic chemistry and drug development workflows. The subsequent sections will delve into its structural and chemical attributes, predicted physicochemical parameters, and established analytical methodologies for its characterization, providing a robust knowledge base for researchers in the field.

Molecular Structure and Chemical Identity

A thorough understanding of the molecular architecture of this compound is paramount for predicting its reactivity and interactions with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 852203-17-9 | [4] |

| Molecular Formula | C₁₀H₄Cl₂F₃N | [4] |

| Molecular Weight | 266.04 g/mol | [4] |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(C=C2Cl)Cl | [4] |

| InChI Key | LVTJXMPINPVNGM-UHFFFAOYSA-N | [4] |

The presence of two chlorine atoms offers opportunities for selective nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.[6] The trifluoromethyl group, a common bioisostere in medicinal chemistry, can enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[7]

Predicted Physicochemical Properties: A Computational Approach

In the absence of extensive experimentally derived data, computational methods provide valuable predictions for the key physicochemical properties of this compound. These predicted values serve as a crucial guide for experimental design, formulation development, and pharmacokinetic modeling.[8][9][10]

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | Not available (solid at room temp.) | Influences formulation, solubility, and purification strategies. |

| Boiling Point | Not available | Relevant for purification by distillation if applicable. |

| Water Solubility | Low | Affects bioavailability and formulation options.[10] |

| pKa (most basic) | ~1.5 - 2.5 | Influences ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| LogP | ~4.0 - 4.5 | A measure of lipophilicity, affecting membrane permeability and off-target toxicity. |

Note: These values are computationally predicted and should be confirmed experimentally. The low predicted pKa suggests that the quinoline nitrogen is weakly basic due to the strong electron-withdrawing effects of the chloro and trifluoromethyl substituents.

Synthesis and Reactivity

The reactivity of this compound is dominated by the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNA) than the chlorine at the 2-position. This differential reactivity allows for sequential and site-selective functionalization, a key advantage in the construction of complex molecular architectures.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The structural motifs present in this compound make it an attractive scaffold for the development of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The quinoline core can mimic the adenine region of ATP, the natural substrate for kinases, while the substituents at the 2, 4, and 6-positions can be tailored to achieve potency and selectivity for specific kinase targets.[12]

The differential reactivity of the chloro-substituents allows for the introduction of a "hinge-binding" moiety at the 4-position, a common feature in many kinase inhibitors, followed by the installation of a solubilizing or target-specific group at the 2-position.

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 6-chloro-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2,4-Dichloro-6-(trifluoromethyl)quinoline: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Value of a Fluorinated Quinoline Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, quinoline and its derivatives have long been recognized as "privileged structures" due to their prevalence in a wide range of biologically active compounds, from antimalarials to kinase inhibitors.[1][2][3] This guide focuses on a particularly valuable, functionalized intermediate: 2,4-Dichloro-6-(trifluoromethyl)quinoline .

The unique architecture of this molecule offers a convergence of desirable features for the drug discovery professional. The quinoline core provides a rigid, aromatic framework amenable to diverse functionalization.[4] The trifluoromethyl (-CF3) group at the 6-position is a well-established bioisostere for enhancing critical drug-like properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][5] Most importantly, the differential reactivity of the two chlorine atoms at the C2 and C4 positions allows for sequential and site-selective chemical modifications, enabling the efficient construction of complex molecular libraries for screening and lead optimization.[1]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the properties, reactivity, and practical application of this versatile chemical intermediate.

Section 1: Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the foundation of any successful research endeavor. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 852203-17-9 | [6][7] |

| Molecular Formula | C₁₀H₄Cl₂F₃N | [6] |

| Molecular Weight | 266.04 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Appearance | White crystalline powder | [8] |

| Purity | Typically ≥98% | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [7][8] |

Section 2: The Synthetic Rationale: Reactivity and Regioselectivity

The primary utility of this compound lies in the distinct electrophilicity of its C2 and C4 positions, making it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.

Causality of Regioselective Reactivity: The chlorine atom at the C4 position (para to the ring nitrogen) is significantly more labile than the chlorine at the C2 position (ortho to the ring nitrogen). This regioselectivity is a direct consequence of the electronic structure of the quinoline ring. The nitrogen atom acts as a powerful electron-withdrawing group, and its influence is more effectively transmitted to the C4 position. Nucleophilic attack at C4 results in a resonance-stabilized intermediate (a Meisenheimer-like complex) where the negative charge can be delocalized onto the electronegative ring nitrogen. This stabilization is less effective for attack at the C2 position.

Therefore, under kinetically controlled conditions (typically lower temperatures and shorter reaction times), nucleophiles will preferentially displace the C4-chloro group. This predictable reactivity is a cornerstone of its synthetic value, allowing for the introduction of a diverse range of functionalities at this position while leaving the C2-chloro group available for subsequent transformations.[9]

Section 3: Applications in Modern Drug Discovery

The trifluoromethyl-quinoline scaffold is a key component in the development of therapeutics across multiple disease areas. The incorporation of fluorine is a widely used strategy in drug design to modulate a molecule's bioavailability and metabolic profile.[1]

-

Anticancer Agents: Many kinase inhibitors feature a quinoline core to occupy the adenine-binding pocket of ATP-dependent enzymes. The ability to selectively functionalize the C4 and C2 positions of this compound allows for the precise placement of side chains that can confer selectivity and potency against specific cancer-related kinases.[4]

-

Antimalarial and Antiparasitic Drugs: The quinoline ring is famously the core of quinine and chloroquine. Novel derivatives are continuously being explored to combat drug-resistant strains of malaria and other parasitic infections.[3]

-

Neurological Disorders: Recent research has identified quinoline-derived trifluoromethyl alcohols as potent sodium channel blockers, demonstrating potential as novel antiepileptic and analgesic agents to treat neuropathic pain.[2][10]

Section 4: Experimental Protocol: Regioselective Amination at the C4 Position

This protocol describes a standard, self-validating procedure for the regioselective substitution of the C4-chloro group with a primary amine, a common first step in building a compound library.

Objective: To synthesize 4-(benzylamino)-2-chloro-6-(trifluoromethyl)quinoline.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in anhydrous 1,4-dioxane (approx. 0.1 M concentration). Add DIPEA (2.0 eq) followed by the dropwise addition of benzylamine (1.1 eq) at room temperature.

-

Expert Insight: DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.

-

-

Reaction Execution: Stir the reaction mixture at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Trustworthiness: A co-spotted TLC plate (starting material, co-spot, reaction mixture) is essential for unambiguously tracking the consumption of the starting material and the formation of the product.

-

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Causality: The NaHCO₃ wash removes the DIPEA-HCl salt and any unreacted acid, simplifying purification.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure, regiochemistry, and purity. The disappearance of one of the quinoline aromatic proton signals and the appearance of benzyl signals in the NMR will support the successful substitution.

Section 5: Workflow Visualization: Regioselective SNAr

The following diagram illustrates the logical workflow for the regioselective nucleophilic aromatic substitution reaction described in the protocol.

Caption: Workflow for the regioselective amination of this compound.

Section 6: Analytical Characterization

Confirming the identity, purity, and structure of this compound and its derivatives is critical. A multi-technique approach is recommended.

-

Chromatography (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for assessing purity and for reaction monitoring.[11] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can provide both purity data and mass confirmation.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the final products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure elucidation and confirming the regiochemistry of substitution products.

Section 7: Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers specializing in research chemicals and building blocks. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

| Supplier | Product Number (Example) | Website |

| Fluorochem | F240509 | |

| BLDpharm | BD00801899 |

Note: Availability and product numbers are subject to change. Please consult the supplier's current catalog.

Section 8: Safety, Handling, and Storage

As with any active chemical reagent, proper safety precautions are mandatory when handling this compound.

-

Hazard Identification: The compound is classified as harmful and an irritant.[6]

-

GHS07: Harmful/Irritant

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[7][8]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its combination of a privileged quinoline core, a property-enhancing trifluoromethyl group, and predictable, regioselective reactivity makes it an exceptionally valuable building block. Understanding its chemical behavior, as detailed in this guide, empowers researchers to efficiently design and synthesize novel molecules with the potential to become next-generation therapeutics.

References

-

2,4-Dichloro-6-(trifluoromethoxy)quinoline 1g - Dana Bioscience. Dana Bioscience. [Link]

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed. National Center for Biotechnology Information. [Link]

-

2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem. National Center for Biotechnology Information. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF - ResearchGate. ResearchGate. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. MDPI. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. National Center for Biotechnology Information. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]

-

Adoption of Analytical Methods for Identifying CEC - Contaminants of Emerging Concern. Southern California Coastal Water Research Project. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. MDPI. [Link]

-

2 Overview on PFAS analytical methods - Publications. NORMAN network. [Link]

-

Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed. National Center for Biotechnology Information. [Link]

Sources

- 1. 2,4-Dichloro-6-(difluoromethyl)quinoline|CAS 1422496-30-7 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. nbinno.com [nbinno.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 852203-17-9|this compound|BLD Pharm [bldpharm.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,4-Dichloro-6-(trifluoromethyl)quinoline: A Technical Guide

Introduction

2,4-Dichloro-6-(trifluoromethyl)quinoline is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its reactivity, biological activity, and for ensuring quality control in its synthesis and application. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying principles and robust experimental protocols for acquiring high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton and carbon framework, as well as the unique trifluoromethyl group.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the four protons on the quinoline ring system. The electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group will significantly influence the chemical shifts, generally pushing the signals downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.7 | s | - |

| H-5 | 8.2 - 8.4 | d | ~2.0 |

| H-7 | 7.8 - 8.0 | dd | ~9.0, 2.0 |

| H-8 | 8.0 - 8.2 | d | ~9.0 |

Causality Behind Predictions: The singlet for H-3 is due to the absence of adjacent protons. The protons on the benzene portion of the quinoline ring (H-5, H-7, and H-8) will exhibit characteristic splitting patterns. H-8 will be a doublet due to coupling with H-7. H-7 will appear as a doublet of doublets from coupling to both H-8 and H-5. H-5 will be a doublet with a smaller coupling constant, arising from meta-coupling to H-7.[1] The presence of the electron-withdrawing trifluoromethyl group at C-6 deshields the surrounding protons, particularly H-5 and H-7, shifting them to a lower field.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2 | 150 - 152 | s |

| C-3 | 122 - 124 | s |

| C-4 | 145 - 147 | s |

| C-4a | 125 - 127 | s |

| C-5 | 124 - 126 | s |

| C-6 | 128 - 130 | q |

| C-7 | 129 - 131 | s |

| C-8 | 127 - 129 | s |

| C-8a | 148 - 150 | s |

| CF₃ | 122 - 124 | q |

Expertise in Interpretation: The chemical shifts are influenced by the electronegativity of the substituents. The carbons bearing chlorine atoms (C-2 and C-4) are expected at lower fields. The trifluoromethyl group's carbon will show a characteristic quartet with a large coupling constant (¹JCF ≈ 275 Hz).[2]

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -65 | s |

Trustworthiness of the Data: A single sharp peak is expected as all three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift is typically reported relative to an external standard like CFCl₃.[3][4]

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[5] Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃), a common solvent for many organic compounds. Tetramethylsilane (TMS) can be added as an internal reference for ¹H and ¹³C NMR, setting the 0 ppm mark.[6]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent, and "shimming" is performed to optimize the magnetic field homogeneity for sharp peaks.[1]

-

Spectrum Acquisition: Standard pulse sequences are used to acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon (except for the CF₃ carbon).[7]

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking. Chemical shifts are referenced to the internal standard or the residual solvent peak.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1450 | C=C and C=N ring stretching | Strong |

| 1350 - 1100 | C-F stretching (CF₃) | Strong |

| 850 - 750 | C-Cl stretching | Strong |

| 900 - 690 | Aromatic C-H out-of-plane bend | Strong |

Authoritative Grounding: The C-F stretching vibrations of a trifluoromethyl group typically result in very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region.[9] The aromatic C=C and C=N stretching vibrations are expected in the 1600-1450 cm⁻¹ range.[10] The C-Cl stretching bands are generally found in the lower frequency region of the spectrum.[11]

Experimental Protocol for IR Spectroscopy

Caption: General workflow for acquiring an FT-IR spectrum.

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Background Measurement: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as the sample matrix.

-

Sample Measurement: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 265, corresponding to the molecular weight of the compound (C₁₀H₄Cl₂F₃N). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak:

-

M⁺ (²³⁵Cl): m/z 265 (base peak)

-

M+2 (¹³⁵Cl, ¹³⁷Cl): m/z 267 (approx. 65% of M⁺)

-

M+4 (²³⁷Cl): m/z 269 (approx. 10% of M⁺)

-

-

Key Fragmentation Pathways:

-

Loss of Cl: A fragment ion at m/z 230 ([M-Cl]⁺) is expected.

-

Loss of CF₃: A fragment ion at m/z 196 ([M-CF₃]⁺) is likely.

-

Loss of HCN: A common fragmentation for quinolines, leading to a fragment at m/z 238 ([M-HCN]⁺).[12]

-

| m/z | Predicted Fragment Ion |

| 265/267/269 | [M]⁺ (Molecular Ion) |

| 230/232 | [M-Cl]⁺ |

| 196/198 | [M-CF₃]⁺ |

| 161 | [M-CF₃-Cl]⁺ |

Mechanistic Insights: Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (M⁺). This high-energy species then undergoes fragmentation to form more stable ions. The fragmentation of quinoline derivatives often involves the loss of small, stable neutral molecules like HCN.[12][13]

Experimental Protocol for Mass Spectrometry (GC-MS)

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): The sample is injected into the gas chromatograph, where it is vaporized. The vaporized sample is then carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. For a pure sample, this step confirms its purity.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis through NMR, IR, and MS provides a robust and validated structural elucidation of this compound. By understanding the principles behind each technique and adhering to rigorous experimental protocols, researchers can confidently characterize this and other complex molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

- Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- PMC - NIH. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.

- Synthesis and Spectroscopic Studies of Some Novel Quinoline Derivatives. (1992, September 1).

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4).

- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.

- Benchchem. (n.d.). Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers.

- Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro.

- PMC - NIH. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

- Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Sigma-Aldrich. (n.d.). NMR Solvents.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

- 19F NMR Reference Standards. (n.d.).

- NMR Solvent Data Chart. (n.d.).

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).

- Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

- Fluorochem. (n.d.). This compound.

- Organofluorine / Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Guidechem. (n.d.). 4,6-DICHLORO-2-(TRIFLUOROMETHYL)QUINOLINE 18706-33-7 wiki.

- DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- ResearchGate. (n.d.). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline.

- Letters in Applied NanoBioScience. (2022, January 9). Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ).

Sources

- 1. benchchem.com [benchchem.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. colorado.edu [colorado.edu]

- 5. benchchem.com [benchchem.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. nanobioletters.com [nanobioletters.com]

- 12. chempap.org [chempap.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

reactivity and functionalization of the 2,4-Dichloro-6-(trifluoromethyl)quinoline scaffold

An In-Depth Technical Guide to the Reactivity and Functionalization of the 2,4-Dichloro-6-(trifluoromethyl)quinoline Scaffold

Introduction: The Strategic Value of a Privileged Core

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a cornerstone for the synthesis of novel therapeutic agents. Its prominence is not accidental; it is a direct result of a strategically designed molecular architecture. The quinoline core is a well-established "privileged structure," a framework known to bind to a multitude of biological targets.[1] This guide provides an in-depth exploration of the scaffold's unique reactivity and outlines field-proven methodologies for its selective functionalization, empowering researchers in drug discovery and development.

The strategic utility of this scaffold is rooted in three key features:

-

The Quinoline Nucleus : A bicyclic aromatic heterocycle that serves as the foundation for numerous approved drugs, including antimalarials and kinase inhibitors.[2][3]

-

Dual Chlorine Atoms (C2 and C4) : These positions act as versatile synthetic handles. Crucially, they possess distinct electronic properties, allowing for sequential and regioselective functionalization to build molecular diversity.[1]

-

The C6-Trifluoromethyl Group (-CF₃) : This powerful electron-withdrawing group is a cornerstone of modern drug design. Its incorporation enhances critical pharmacokinetic properties such as metabolic stability, lipophilicity, and membrane permeability, ultimately improving a compound's drug-like characteristics.[4][5][6] The -CF₃ group also profoundly influences the electronic nature of the entire quinoline ring system, a factor central to its reactivity.

Pillar 1: Deconstructing Reactivity - The "Why" Behind Site Selectivity

Understanding the inherent electronic landscape of this compound is paramount to predicting and controlling its functionalization. The reactivity is governed by a confluence of inductive and resonance effects.

The nitrogen atom at position 1, being more electronegative than carbon, withdraws electron density from the ring, particularly from the α (C2) and γ (C4) positions. This effect, combined with the inductive withdrawal from the chlorine atoms, renders the C2 and C4 carbons highly electrophilic and thus susceptible to nucleophilic attack. The trifluoromethyl group at C6 further exacerbates this electron deficiency across the entire aromatic system through its potent, long-range inductive effect.[5]

The Critical Question of Regioselectivity: C4 over C2

A consistent and well-documented observation is the preferential reactivity of the C4 chlorine over the C2 chlorine in nucleophilic aromatic substitution (SNAr) reactions under kinetic control (milder conditions).[7][8]

Causality : The kinetic preference for C4 attack is rooted in the superior stability of the resulting Meisenheimer-type intermediate. When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance. This delocalization is not possible for the intermediate formed from C2 attack. Computational studies, including Density Functional Theory (DFT) calculations, corroborate this experimental finding, revealing that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, marking it as the more electrophilic site and lowering the activation energy for nucleophilic attack.[7][9] Functionalization of the less reactive C2 position typically requires harsher conditions, such as elevated temperatures, after the C4 site has been modified.[8]

Pillar 2: Mastering Functionalization - Protocols and Field Insights

The true power of the this compound scaffold lies in the breadth of chemical transformations it can undergo. This section details the most critical and widely employed functionalization strategies.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct method for introducing heteroatom nucleophiles onto the quinoline core. The reaction proceeds via a two-step addition-elimination mechanism, where the aromaticity is temporarily disrupted and then restored.[10]

This is the foundational step for most synthetic routes utilizing this scaffold. The protocol below is a validated, generalizable procedure for the selective amination at C4.

Protocol 1: Selective C4-Amination via SNAr

-

Reaction Setup : To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, Ethanol, or Acetonitrile, ~0.1 M), add the desired primary or secondary amine (1.1-1.5 eq.).

-

Base Addition : Add a tertiary amine base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to scavenge the HCl byproduct.

-

Reaction Conditions : Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive anilines may require heating, while aliphatic amines often react readily at room temperature.[7][11]

-

Monitoring : Track the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-12 hours).

-

Workup : Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

-

Purification : Wash the organic layer sequentially with water and brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the pure 2-chloro-4-amino-6-(trifluoromethyl)quinoline derivative.

| Nucleophile Type | Typical Solvent | Base | Temperature (°C) | Approx. Time (h) |

| Aliphatic Amines | THF | Et₃N | Room Temp. | 0.5 - 3 |

| Benzylamines | Ethanol | DIPEA | 80 | 4 - 8 |

| Anilines | Dioxane or THF/H₂O | NaOAc | 80 - 100 | 6 - 24 |

| Table 1: Representative SNAr Conditions for Selective C4-Amination. Data synthesized from multiple sources.[7][11] |

B. Palladium-Catalyzed Cross-Coupling Reactions

For the construction of C-C and certain C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools, offering unparalleled scope and functional group tolerance.[12][13][14] These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14][15] The C-Cl bonds of the scaffold are less reactive than corresponding C-Br or C-I bonds, necessitating the use of specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the initial oxidative addition step.[16]

The Suzuki-Miyaura reaction is the premier method for forming biaryl or aryl-vinyl linkages by coupling the chloroquinoline with an organoboron reagent.[17][18]

Protocol 2: Selective C4-Arylation via Suzuki-Miyaura Coupling

-

Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium precursor such as Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). Add a powdered base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Solvent Addition : Add a degassed solvent system, commonly a mixture like 1,4-Dioxane/H₂O (e.g., 4:1 ratio, ~0.1 M).

-

Reaction Conditions : Heat the mixture with vigorous stirring to 90-110 °C.

-

Monitoring : Track reaction progress via LC-MS. The reaction is typically complete within 8-24 hours.

-

Workup : Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

-

Purification : Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) |

| Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 90 |

| Pd(PPh₃)₄ | (None) | K₃PO₄ | Toluene/EtOH/H₂O | 100 |

| Table 2: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides.[15][19] |

This reaction is a powerful alternative to SNAr, particularly for coupling less nucleophilic amines or when direct substitution is problematic.[20][21] It requires a strong, non-nucleophilic base and specialized catalyst systems.

Protocol 3: C4-Amination via Buchwald-Hartwig Cross-Coupling

-

Reaction Setup : In a glovebox or under a strictly inert atmosphere, charge an oven-dried vial with a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a sterically hindered biaryl phosphine ligand (e.g., XPhos, RuPhos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).

-

Reagent Addition : Add the this compound (1.0 eq.) and the desired amine (1.2 eq.).

-

Solvent Addition : Add an anhydrous, aprotic solvent like Toluene or 1,4-Dioxane (~0.1 M).

-

Reaction Conditions : Seal the vial and heat the mixture to 80-110 °C with stirring.

-

Monitoring : Monitor by LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup : Cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with a saturated aqueous NH₄Cl solution.

-

Purification : Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography.

Conclusion and Future Perspectives

The this compound scaffold represents a masterclass in chemical design, offering a robust and predictable platform for generating vast libraries of complex molecules.[1] By understanding the fundamental principles of its regioselective reactivity, researchers can strategically employ either classical SNAr reactions or modern palladium-catalyzed cross-coupling methods to achieve desired transformations with high fidelity. The C4 position serves as the primary gateway for initial functionalization, with the C2 position available for subsequent diversification under more vigorous conditions.

Looking ahead, the development of late-stage C-H functionalization techniques may offer even more atom-economical routes to derivatize the quinoline core, bypassing the need for pre-installed halogen handles entirely.[22] However, the reliability and versatility of the methodologies outlined in this guide ensure that the this compound core will remain a central and high-value building block in the ongoing quest for novel and effective therapeutics.

References

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. StackExchange.

- 2,4-Dichloro-6-(difluoromethyl)quinoline | CAS 1422496-30-7. Benchchem.

- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research (JOCPR).

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- a) Examples of trifluoromethylated quinoline drug molecules b) Recent approaches to trifluormethyl quinolines.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.

- Buchwald–Hartwig amin

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.

- Catalytic Functionalization of 2-Chloro-3,6-dimethylquinoxaline: Applic

- Cross-coupling reaction. Wikipedia.

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.

- Buchwald-Hartwig Amin

- Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. Benchchem.

- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Thieme.

- Suzuki Coupling. Organic Chemistry Portal.

- The Buchwald–Hartwig Amination After 25 Years. University of Groningen.

- Suzuki Coupling: Mechanism & Examples. NROChemistry.

- nucleophilic arom

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

- 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline.

Sources

- 1. 2,4-Dichloro-6-(difluoromethyl)quinoline|CAS 1422496-30-7 [benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. nobelprize.org [nobelprize.org]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. benchchem.com [benchchem.com]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. research.rug.nl [research.rug.nl]

- 22. benchchem.com [benchchem.com]

Technical Guide: Elucidating the Crystal Structure of 2,4-Dichloro-6-(trifluoromethyl)quinoline for Advanced Drug Discovery

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The specific derivative, 2,4-Dichloro-6-(trifluoromethyl)quinoline, presents a unique combination of electron-withdrawing groups and reactive chloro-substituents, making it a highly valuable, albeit challenging, building block for novel therapeutics, particularly in oncology and infectious diseases. Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design, enabling predictions of binding affinity, metabolic stability, and overall efficacy. While a definitive, publicly archived crystal structure for this specific molecule is not available as of the time of this writing, this guide provides a comprehensive, field-proven framework for its synthesis, crystallization, and structural elucidation. We will detail the necessary experimental protocols, explain the causality behind methodological choices, and perform a comparative analysis with structurally related compounds to forecast key structural features. This document serves as both a practical workflow and a strategic blueprint for researchers aiming to leverage the structural insights of this compound in their drug development pipelines.

Part 1: Synthesis and Single-Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The chosen synthetic route must yield a product that is free from significant impurities, which can inhibit crystallization.

Proposed Synthetic Pathway: Modified Vilsmeier-Haack Approach

While several methods exist for quinoline synthesis, a modified Vilsmeier-Haack reaction offers a reliable route starting from a commercially available aniline precursor. This approach is favored for its tolerance of electron-withdrawing groups on the aniline ring.

Rationale: The starting material, 4-(trifluoromethyl)aniline, is readily available. The Vilsmeier-Haack cyclization is a robust method for forming the quinoline core, and subsequent chlorination steps are well-documented.

Experimental Protocol: Synthesis

-

Acetanilide Formation: React 4-(trifluoromethyl)aniline with acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) to protect the amine and form N-(4-(trifluoromethyl)phenyl)acetamide.

-

Vilsmeier Reagent Preparation: In a separate, cooled flask (-0°C), slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

-

Cyclization & Chlorination: Add the synthesized acetanilide from Step 1 to the Vilsmeier reagent. The mixture is heated, which drives the cyclization and concomitant chlorination to yield this compound.

-

Workup & Purification: The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaOH solution). The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified via column chromatography on silica gel. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Cultivating Diffraction-Quality Crystals

Crystal growth is often the most challenging step. It is an empirical process requiring patience and systematic screening of conditions.

Core Principle: The goal is to create a supersaturated solution from which the solute (our target compound) slowly precipitates in an ordered, crystalline lattice rather than as an amorphous solid.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, ethanol, DCM). The ideal single-solvent system is one in which the compound is sparingly soluble at room temperature and fully soluble when heated.

-

Slow Evaporation (Primary Method):

-

Dissolve a small amount (5-10 mg) of the compound in a minimal volume of a suitable volatile solvent (e.g., DCM or acetone) in a small vial.

-

Cover the vial with a cap, perforated with a needle a few times to allow for very slow solvent evaporation.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion (Secondary Method):

-

Hanging Drop: Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop reduces the solubility, inducing crystallization.

-

Standing Drop: Place a larger drop of the compound solution in a small vial. Place this vial inside a larger, sealed jar containing the poor solvent.

-

-

Solvent/Anti-Solvent System: Dissolve the compound in a good solvent to create a concentrated solution. Slowly, drop-by-drop, add a poor solvent until the solution becomes slightly turbid. Add a drop or two of the good solvent to clarify it, then seal the container and allow it to stand.

Part 2: Structure Determination by Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, its structure can be determined. Single-crystal X-ray diffraction is the definitive method for this purpose.

Experimental Workflow

The process involves mounting the crystal, collecting diffraction data, solving the phase problem, and refining the structural model.

Caption: Generalized workflow for small molecule single-crystal X-ray crystallography.

Protocol Justification:

-

Cryo-cooling (typically to ~100 K): This is a critical step. Cooling the crystal minimizes atomic thermal vibrations, leading to sharper diffraction spots at higher angles. This results in a higher resolution dataset and a more precise final structure. It also mitigates radiation damage from the high-intensity X-ray beam.

-

X-ray Source (Mo vs. Cu): For organic molecules, a Molybdenum (Mo, λ ≈ 0.71 Å) source is standard. However, if determining the absolute stereochemistry of a chiral molecule is necessary and it contains only light atoms (C, H, N, O, F), a Copper (Cu, λ ≈ 1.54 Å) source is often preferred as it enhances the anomalous scattering signal required for this determination.

-

Structure Solution (SHELXT/Direct Methods): For small molecules like this, direct methods are exceptionally powerful. These methods use statistical relationships between the intensities of the diffraction spots to directly calculate initial phases, leading to an initial electron density map from which the first atoms can be located.

-

Structure Refinement (SHELXL): This is an iterative least-squares process where the positions, and thermal parameters of the atoms are adjusted to improve the agreement between the observed diffraction data (F_obs_) and the calculated data from the model (F_calc_). The quality of the refinement is monitored by the R1 value, which should ideally be below 5% for a well-solved structure.

Part 3: Predicted Structural Features & Comparative Analysis

Without experimental data, we can predict key structural parameters based on fundamental chemical principles and by comparing with closely related, solved crystal structures. A valuable proxy is 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline , for which crystallographic data has been published.

Expected Molecular Geometry

-

Quinoline Core: The bicyclic quinoline ring system is expected to be largely planar. Minor deviations from planarity may occur due to steric strain from the substituents.

-

Bond Lengths and Angles: The C-Cl and C-F bond lengths will be consistent with standard values for chlorinated and fluorinated aromatic systems. The internal angles of the quinoline rings will deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen heteroatom and the fusion of the two rings.

-

Trifluoromethyl Group: The -CF₃ group at the C6 position will have C-F bond lengths of approximately 1.33-1.35 Å and F-C-F angles close to the tetrahedral angle (~109.5°). Due to the relatively low rotational barrier of the C-CF₃ bond, its conformation in the crystal lattice will be determined by intermolecular packing forces.

Comparative Crystallographic Data

The following table compares the known crystallographic data of a related compound with the predicted parameters for our target molecule. This comparison provides a validated baseline for what to expect from an experimental determination.

| Parameter | 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | This compound (Predicted) |

| Formula | C₁₃H₉ClF₃N | C₁₀H₄Cl₂F₃N |

| Molecular Weight | 271.66 g/mol | 266.04 g/mol |

| Crystal System | Monoclinic | Monoclinic or Orthorhombic (most common for small organics) |

| Space Group | P2₁/c | P2₁/c or P-1 (common centrosymmetric groups) |

| Key Feature | Quinoline ring with Cl and CF₃ substituents | Quinoline ring with two Cl and one CF₃ substituent |

| Expected Interactions | C-H···F, C-H···N, π-π stacking | Halogen bonding (Cl···N, Cl···Cl), C-H···F, π-π stacking |

Potential Intermolecular Interactions

The way molecules pack in a crystal is dictated by non-covalent interactions. For this compound, we can anticipate:

-

π-π Stacking: The planar aromatic quinoline rings are likely to stack in an offset fashion, which is a highly favorable interaction for stabilizing the crystal lattice.

-

Halogen Bonding: The chlorine atoms are potential halogen bond donors. They could interact with the nitrogen atom of a neighboring quinoline ring (a Cl···N interaction), which is a strong and directional interaction that significantly influences crystal packing.

-

C-H···F and C-H···Cl Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the electronegative fluorine or chlorine atoms as acceptors will likely be present, further stabilizing the three-dimensional structure.

Part 4: The Synergy of Experimental and Computational Methods

Modern structural chemistry relies on the powerful combination of experimental data and theoretical calculations. Density Functional Theory (DFT) is an invaluable tool for validating and understanding the experimental structure.

Rationale: DFT calculations can provide an optimized gas-phase geometry of the molecule. Comparing this theoretical structure with the experimentally determined solid-state structure reveals the effects of crystal packing forces on the molecular conformation. Furthermore, DFT can be used to calculate properties like the electrostatic potential surface, which helps in understanding the molecule's reactivity and intermolecular interaction preferences.

Caption: Synergy between experimental and computational structural analysis.

Conclusion for Drug Development Professionals

Determining the precise crystal structure of this compound is not merely an academic exercise; it is a critical step in unlocking its full potential as a pharmaceutical scaffold. The detailed structural data provides an empirical foundation for:

-

Structure-Based Drug Design (SBDD): An accurate molecular structure is essential for computational docking studies, allowing scientists to predict how derivatives will bind to target proteins and to design modifications that enhance potency and selectivity.

-

Pharmacophore Modeling: The defined 3D arrangement of chloro, trifluoromethyl, and nitrogen features serves as a validated pharmacophore model for virtual screening and lead optimization.

-

Physicochemical Property Prediction: Crystal packing analysis provides insights into solid-state properties like stability and solubility, which are crucial for formulation and drug delivery.

By following the comprehensive workflow outlined in this guide, researchers can confidently pursue the synthesis, crystallization, and structural elucidation of this valuable compound, thereby accelerating the development of next-generation therapeutics.

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Naveen, S., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o864. [Link]

-

Unipos. (n.d.). Single crystal structure analysis software "SHELX". TEGAKARI. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

Sheldrick, G. M. (n.d.). SHELXL-97. University of Göttingen. [Link]

-

Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]

-

Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1736-1748. [Link]

-

Langer, V. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

-

Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

-

University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

-

National Center for Biotechnology Information. (2024). Comparative Analysis of 2,4-Dihydroxyquinoline and its Analog Complexes: A Crystallographic Perspective. [Link]

-

National Center for Biotechnology Information. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

-

D'Oliveira, K. A., et al. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega. [Link]

commercial availability of 2,4-Dichloro-6-(trifluoromethyl)quinoline

An In-depth Technical Guide to 2,4-Dichloro-6-(trifluoromethyl)quinoline for Advanced Research Applications

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a halogenated, trifluoromethyl-substituted quinoline derivative that has emerged as a highly valuable and versatile building block in medicinal chemistry and materials science. Its significance lies in the unique electronic properties conferred by the trifluoromethyl group and the differential reactivity of its two chlorine atoms, which allows for programmed, site-selective functionalization. The quinoline core itself is a "privileged scaffold," frequently found in FDA-approved drugs for a wide range of diseases, including various cancers and infectious diseases.[1][2][3][4] The addition of a trifluoromethyl (-CF3) group is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[5] This guide provides an in-depth overview of its commercial availability, key applications, synthetic utility, and safe handling protocols for researchers and drug development professionals.

Commercial Availability and Procurement

This compound (CAS No. 852203-17-9) is readily available for research purposes from several specialized chemical suppliers.[6][7] It is typically sold in quantities ranging from milligrams to several grams, with purity levels generally at 98% or higher. For larger-scale synthetic campaigns, custom synthesis and scale-up manufacturing services are often available from primary suppliers.

| Supplier | Available Pack Sizes | Purity | Part Number / SKU | Notes |

| Fluorochem | 250 mg, 1 g, 5 g | 98% | F240509 | Offers stock in various global locations.[6] |

| BLDpharm | Inquire for sizes | >97% | BD00788614 | Stored under inert atmosphere at 2-8°C.[7] |

| Sigma-Aldrich | Inquire for sizes | Not specified | 309052 | Availability should be confirmed directly. |

Note: Pricing and stock levels are subject to change. Researchers are advised to inquire directly with suppliers for the most current information and for bulk quantity availability.

Physicochemical Properties and Specifications

A clear understanding of the compound's properties is essential for its effective use in experimental design.

| Property | Value | Source |

| CAS Number | 852203-17-9 | [6][7] |

| Molecular Formula | C₁₀H₄Cl₂F₃N | [6][7] |

| Molecular Weight | 266.04 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Purity | ≥98% | [6] |

| Appearance | Solid (typically white or off-white) | Inferred from similar compounds |

| Storage | Inert atmosphere, 2-8°C | [7] |

Core Application: A Scaffold for Library Synthesis

The primary utility of this compound stems from the differential reactivity of its chloro-substituents. The chlorine atom at the C4 position is significantly more activated towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position. This allows for a regioselective, two-step diversification strategy, making it an ideal scaffold for generating libraries of novel compounds. This targeted approach is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).

Caption: Workflow for library synthesis using the scaffold.

Key Synthetic Transformations: Sequential Nucleophilic Aromatic Substitution (SₙAr)

The differential reactivity enables a programmed approach to synthesis. The first nucleophilic substitution occurs selectively at the C4 position under milder conditions. The second substitution at the less reactive C2 position typically requires more forcing conditions, such as higher temperatures or the use of a catalyst.

Caption: Regioselective SₙAr reaction pathway.

Experimental Protocol: Regioselective Amination at the C4-Position

This protocol provides a representative, self-validating methodology for the first key synthetic step. The causality behind each choice is explained to ensure reproducibility and understanding.

-

Reagent Preparation:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (EtOH) or dioxane to a concentration of approximately 0.1 M.

-

Rationale: Anhydrous conditions are critical to prevent competing hydrolysis reactions. Ethanol and dioxane are common solvents for SₙAr reactions, chosen for their ability to dissolve the reactants and their suitable boiling points.

-

-

Addition of Reagents:

-

To the stirred solution, add the primary or secondary amine nucleophile (1.1 eq).

-

Following the nucleophile, add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Rationale: A slight excess of the amine ensures complete consumption of the starting material. DIPEA is used as an acid scavenger to neutralize the HCl generated during the reaction without competing as a nucleophile itself, driving the reaction to completion.[8]

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 80 °C) using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Rationale: The reaction rate is dependent on the nucleophilicity of the amine. Heating is often required for less reactive amines.[8] Monitoring ensures the reaction is stopped at the optimal time to maximize yield and minimize side-product formation.

-

-

Work-up and Isolation:

-

Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).

-

Dilute the residue with ethyl acetate and wash sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Rationale: This standard aqueous work-up removes the DIPEA-HCl salt and any remaining water-soluble impurities. Brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification:

-

Purify the crude product via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Rationale: Chromatography is essential to isolate the desired 2-chloro-4-amino-6-(trifluoromethyl)quinoline product from unreacted amine and any potential side products, yielding a highly pure compound for subsequent steps.

-

Safety, Handling, and Storage

Proper handling of this chemical is imperative. The following information is synthesized from available Safety Data Sheets (SDS).[6][9][10]

Hazard Identification:

Precautionary Measures & PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

First Aid:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[6][9]

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][10]

Conclusion

This compound is a commercially accessible and synthetically powerful intermediate for researchers in drug discovery and materials science. Its well-defined regioselectivity allows for the efficient and controlled synthesis of diverse molecular libraries, particularly for targeting kinases and other key proteins in oncology and infectious disease research. By understanding its commercial sources, synthetic applications, and adhering to strict safety protocols, scientists can effectively leverage this compound to accelerate the development of next-generation therapeutics and functional materials.

References

-

SAFETY DATA SHEET - Thermo Fisher Scientific (Alternative). (URL: [Link])

-

2,4-Dichloro-6-(trifluoromethoxy)quinoline 1g - Dana Bioscience. (URL: [Link])

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (URL: [Link])

-

Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (URL: [Link])

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: [Link])

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (URL: [Link])

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. nbinno.com [nbinno.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 852203-17-9|this compound|BLD Pharm [bldpharm.com]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

safety and handling of 2,4-Dichloro-6-(trifluoromethyl)quinoline

An In-Depth Technical Guide to the Safe Handling and Reactivity of 2,4-Dichloro-6-(trifluoromethyl)quinoline

Introduction

This compound (CAS No. 852203-17-9) is a halogenated quinoline derivative that serves as a highly versatile building block in medicinal chemistry and materials science.[1][2] Its utility stems from a combination of structural features: the quinoline core, a privileged scaffold in pharmacology[3]; the trifluoromethyl group at the 6-position, which enhances metabolic stability and lipophilicity[3]; and two chlorine atoms at the 2- and 4-positions with differential reactivity. This distinct reactivity allows for sequential, site-selective functionalization, making it a valuable precursor for creating diverse compound libraries.[3]

However, the very features that make this compound synthetically attractive also necessitate a rigorous and well-understood safety protocol. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, use, and disposal of this compound, grounding every recommendation in an understanding of its chemical properties and potential hazards.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks is the foundation of safe laboratory practice. The primary hazards associated with this compound are related to its irritant properties and acute toxicity if ingested.

GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:[1]

| Pictogram | Signal Word | Hazard Statements |

| GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

Physicochemical and Reactivity Profile

Understanding the compound's physical and chemical nature is crucial for anticipating its behavior in experiments and during storage.

| Property | Value | Source |

| CAS Number | 852203-17-9 | [1] |

| Molecular Formula | C₁₀H₄Cl₂F₃N | [1] |

| Molecular Weight | 266.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Reactivity Insights for the Synthetic Chemist: